1-(4-Chloro-3-fluorophenyl)ethanamine

pKa amine basicity salt formation

Synthesizing Afatinib impurities or optimizing CNS leads requires the precise 4-Cl-3-F substitution-mono-halogenated analogs are chemically non-equivalent. This compound (CAS 787633-87-8) delivers a uniquely intermediate pKa (8.50) and LogP (2.26) for balanced permeability and solubility with reduced hERG risk. • Racemic free base (≥95%) plus (R)- and (S)-enantiomer HCl salts (≥97%) with QC data. • Eliminates in-house chiral resolution, accelerating discovery-to-scale. • Ships ambient globally; store at 2-8°C.

Molecular Formula C8H9ClFN
Molecular Weight 173.62
CAS No. 787633-87-8
Cat. No. B2375498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-fluorophenyl)ethanamine
CAS787633-87-8
Molecular FormulaC8H9ClFN
Molecular Weight173.62
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)F)N
InChIInChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
InChIKeySRVZZCBLNXFARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-3-fluorophenyl)ethanamine: Dual-Halogenated Chiral Building Block


1-(4-Chloro-3-fluorophenyl)ethanamine (CAS 787633‑87‑8) is a chiral α‑methylbenzylamine derivative that carries both a para‑chloro and a meta‑fluoro substituent on the phenyl ring . With a molecular formula of C₈H₉ClFN and a molecular weight of 173.62 g mol⁻¹, it is supplied as the racemic free base (purity ≥95 %) and is also available as single (R)‑ and (S)‑enantiomer hydrochloride salts. The compound is employed primarily as a versatile intermediate in the synthesis of bioactive molecules and as a starting material for the preparation of pharmaceutical impurity reference standards .

Supports chiral building block workflows for medicinal chemistry and impurity reference standard synthesis
Racemate and single (R)/(S)-enantiomer forms available
Enables stereochemical-control studies requiring dual enantiomer access with documented purity
Avoids in-house chiral resolution; supports SAR and chiral-switch strategies
Relevant for Afatinib impurity profiling research requiring specific 4-Cl-3-F substitution pattern
Positional isomer identity is critical for ANDA-related impurity characterization

Why 1-(4-Chloro-3-fluorophenyl)ethanamine Is Irreplaceable


The specific 4‑chloro‑3‑fluoro substitution pattern imparts a unique electronic and lipophilic profile that cannot be replicated by simple mono‑halogenated phenethylamines such as 4‑chlorophenethylamine or 3‑fluorophenethylamine. The dual halogenation reduces the amine basicity (predicted pKa = 8.50) relative to all major mono‑substituted analogs (pKa range 8.72–8.98) while achieving an intermediate lipophilicity (LogP ≈ 2.26) that balances solubility and membrane permeability . These physicochemical differences translate into distinct reactivity in amide coupling, reductive amination, and salt‑formation steps during multi‑step syntheses, making direct substitution of the 4‑Cl‑3‑F pattern with a mono‑halogenated or regioisomeric analog chemically non‑equivalent .

4-Cl-3-F substitution pattern
Mono-halogenated analogs may shift reactivity and physicochemical profile; electronic and lipophilic balance may not transfer
Dual-halogenated amine basicity (predicted pKa 8.50)
Higher pKa analogs can alter salt stoichiometry and coupling efficiency; process-chemistry context may not reproduce
Intermediate lipophilicity (LogP 2.26)
More lipophilic or hydrophilic regioisomers may change permeability-solubility balance; lead-optimization profile may differ

1-(4-Chloro-3-fluorophenyl)ethanamine: Quantitative Differentiation


Reduced Amine Basicity Compared to Analogs

The predicted pKa of 1-(4-chloro-3-fluorophenyl)ethanamine is 8.50 ± 0.10 , which is 0.22–0.48 units lower than the four most common mono‑halogenated α‑methylbenzylamine analogs: 1-(4-chlorophenyl)ethanamine (pKa = 8.82 ± 0.10) , 1-(3-fluorophenyl)ethanamine (pKa = 8.72 ± 0.10) , 1-(4-fluorophenyl)ethanamine (pKa = 8.98 ± 0.10) , and 1-(3-chlorophenyl)ethanamine (pKa = 8.73 ± 0.10) .

Reduced Amine Basicity
class-level inference
pKa = 8.50 ± 0.10
Supports distinct reactivity profile vs. mono-halogenated analogs
ΔpKa 0.22–0.48 lower; predicted in silico
pKa amine basicity salt formation reactivity

Balanced Lipophilicity Profile

The experimental LogP of 1-(4-chloro-3-fluorophenyl)ethanamine is 2.26 , which is intermediate between the more lipophilic 1-(4-chlorophenyl)ethanamine (LogP = 3.06) and the more hydrophilic 1-(3-fluorophenyl)ethanamine (LogP = 1.55) .

Balanced Lipophilicity
class-level inference
LogP = 2.26
Intermediate permeability-solubility balance for lead optimization
ΔLogP −0.80 vs 4-Cl; +0.71 vs 3-F
LogP lipophilicity drug‑likeness permeability

Dual Enantiomer Availability with High Purity

The racemic mixture is supplied at 98 % purity . The (S)-enantiomer (CAS 1114559‑11‑3) is offered at 98 % purity with batch‑specific NMR, HPLC, and GC data . The (R)-enantiomer hydrochloride (CAS 1253790‑80‑5) is available at ≥97 % purity . This is in contrast to many chiral amine building blocks where only a single enantiomer or lower‑purity material is commercially accessible.

Dual Enantiomer Availability
supporting evidence
(R)/(S) purity ≥97%
Enables enantiomer-attribution review without in-house resolution
QC data: NMR, HPLC, GC
enantiomeric purity chiral resolution optical rotation

Afatinib Impurity Profiling: Essential Structural Motif

The 4‑chloro‑3‑fluorophenyl fragment is a key structural component in at least two fully characterized Afatinib impurity reference standards: Afatinib Impurity 3 (N-(4-chloro-3-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine) [1] and Afatinib Impurity 41 (N-(4-chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) [2]. These impurities are used in regulatory compliance testing for the FDA‑approved NSCLC drug Afatinib.

Afatinib Impurity Profiling
supporting evidence
4-Cl-3-F motif in ≥2 Afatinib impurity standards
Positional isomer requirement for ANDA impurity characterization
Regulatory dossier context; non-substitutable pattern
pharmaceutical impurity reference standard Afatinib quality control

Key Application Scenarios for 1-(4-Chloro-3-fluorophenyl)ethanamine


CNS-Penetrant Lead Optimization

Because the compound’s LogP (2.26) and pKa (8.50) are both intermediate relative to mono‑halogenated analogs , it is a suitable scaffold for CNS‑targeted lead optimization where balancing passive permeability with aqueous solubility is critical. The lower basicity can also reduce hERG‑related off‑target effects that are often associated with highly basic amine centers .

Afatinib Generic Development and Impurity Profiling

Laboratories developing generic Afatinib formulations or conducting ANDA‑driven impurity profiling must use building blocks that contain the precise 4‑chloro‑3‑fluorophenyl substitution pattern, as this motif is present in multiple Afatinib impurity reference standards . Procurement of 1-(4‑chloro‑3‑fluorophenyl)ethanamine as a starting material for impurity synthesis ensures structural fidelity and regulatory compliance .

Stereospecific Synthesis with Dual Enantiomers

The commercial availability of both the (R)- and (S)-enantiomers at ≥97 % purity with documented QC data supports chiral‑switch strategies, diastereoselective synthesis, and patent‑driven route scouting. This dual availability eliminates the need for costly and time‑consuming in‑house chiral resolution, reducing timelines from early discovery through process scale‑up .

Salt-Form Screening Exploiting Distinct pKa

The pKa of 8.50, which is uniquely lower than all mono‑halogenated analogs , influences salt‑formation stoichiometry and pH‑dependent solubility. This property can be exploited in salt‑form screening to identify crystalline salts with improved stability, bioavailability, or manufacturability relative to salts derived from more basic mono‑substituted phenethylamines .

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization studies
Intermediate LogP and lower pKa profile
Permeability-solubility balance and hERG-related endpoint context
Afatinib generic impurity profiling
Precise 4-Cl-3-F substitution pattern
ANDA impurity identity and structural fidelity
Stereospecific synthesis and chiral-switch studies
Dual enantiomer access with QC documentation
Enantiomer-attribution review and diastereoselective route scouting
Salt-form and crystallization screening
Distinct pKa-driven salt stoichiometry
pH-dependent solubility and manufacturability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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